molecular formula C17H21FN2O3 B6974230 N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide

N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide

Cat. No.: B6974230
M. Wt: 320.36 g/mol
InChI Key: IEKHBZMUBANGLZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, a fluorinated benzoyl group, and a pyrrolidine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorinated benzoyl group, and the attachment of the cyclopropyl group. Common synthetic methods include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorinated Benzoyl Group: This step often involves the use of fluorinated benzoyl chloride in the presence of a base.

    Attachment of the Cyclopropyl Group: This can be done using cyclopropylamine in a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The fluorinated benzoyl group may enhance its binding affinity to certain enzymes or receptors, while the cyclopropyl group can influence its overall stability and reactivity. The pyrrolidine ring may facilitate its interaction with biological membranes or proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-[[1-(2-chloro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide
  • N-cyclopropyl-N-[[1-(2-methyl-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide

Uniqueness

N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance its metabolic stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-11(21)20(12-4-5-12)10-13-3-2-8-19(13)17(23)15-7-6-14(22)9-16(15)18/h6-7,9,12-13,22H,2-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKHBZMUBANGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCN1C(=O)C2=C(C=C(C=C2)O)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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